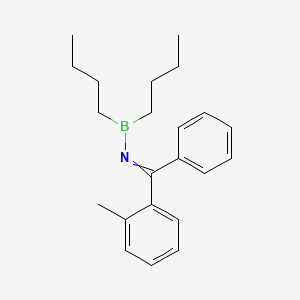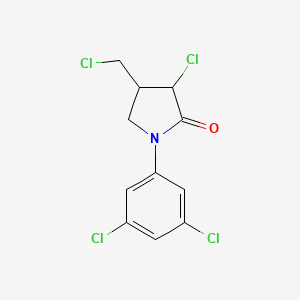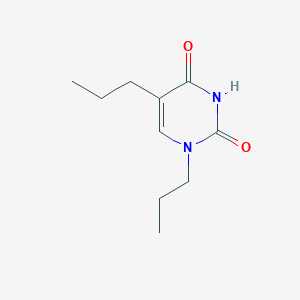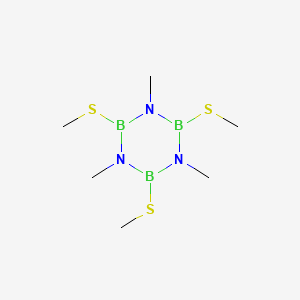
1,3,5-Trimethyl-2,4,6-tris(methylsulfanyl)-1,3,5,2,4,6-triazatriborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Trimethyl-2,4,6-tris(methylsulfanyl)-1,3,5,2,4,6-triazatriborinane is a boron-nitrogen compound with unique structural and chemical properties. This compound is characterized by its triazatriborinane ring, which consists of alternating boron and nitrogen atoms, and is further substituted with methyl and methylsulfanyl groups. The presence of these substituents imparts distinct reactivity and stability to the compound, making it of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethyl-2,4,6-tris(methylsulfanyl)-1,3,5,2,4,6-triazatriborinane typically involves the reaction of boron trichloride with a suitable amine precursor under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is then treated with a methylating agent, such as methyl iodide, to introduce the methyl groups. Finally, the addition of a thiol reagent, such as methyl mercaptan, results in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Trimethyl-2,4,6-tris(methylsulfanyl)-1,3,5,2,4,6-triazatriborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or boranes.
Substitution: The methylsulfanyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, boranes
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
1,3,5-Trimethyl-2,4,6-tris(methylsulfanyl)-1,3,5,2,4,6-triazatriborinane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex boron-nitrogen compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent or in the treatment of other diseases.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1,3,5-Trimethyl-2,4,6-tris(methylsulfanyl)-1,3,5,2,4,6-triazatriborinane involves its interaction with molecular targets through its boron and nitrogen atoms. The compound can form stable complexes with various biomolecules, influencing their function and activity. The methylsulfanyl groups enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1,3,5-Trimethyl-2,4,6-tris(methylsulfanyl)-1,3,5,2,4,6-triazatriborinane can be compared with other boron-nitrogen compounds, such as:
1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene: Similar in structure but lacks the nitrogen atoms and methylsulfanyl groups, resulting in different reactivity and applications.
2,4,6-Trimethyl-1,3,5-tris(4-oxymethyl-1-formylphenyl)benzene:
The uniqueness of this compound lies in its triazatriborinane ring and the presence of methylsulfanyl groups, which confer distinct reactivity and stability, making it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
61423-62-9 |
|---|---|
Formule moléculaire |
C6H18B3N3S3 |
Poids moléculaire |
260.9 g/mol |
Nom IUPAC |
1,3,5-trimethyl-2,4,6-tris(methylsulfanyl)-1,3,5,2,4,6-triazatriborinane |
InChI |
InChI=1S/C6H18B3N3S3/c1-10-7(13-4)11(2)9(15-6)12(3)8(10)14-5/h1-6H3 |
Clé InChI |
OBNHCBHNUCQFIY-UHFFFAOYSA-N |
SMILES canonique |
B1(N(B(N(B(N1C)SC)C)SC)C)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


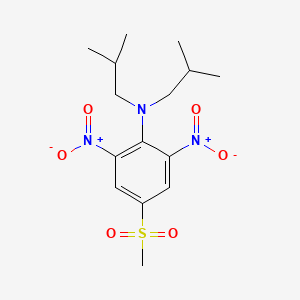
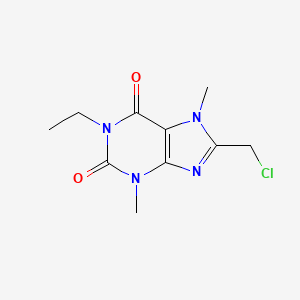
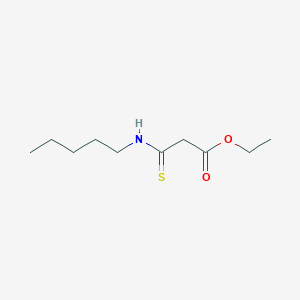
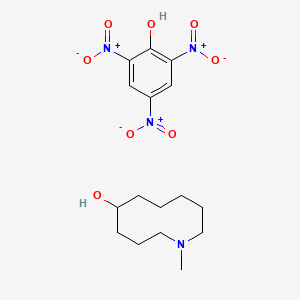

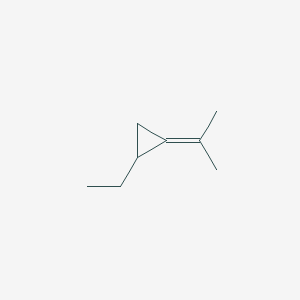
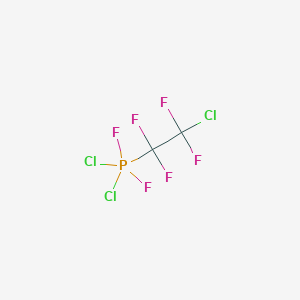
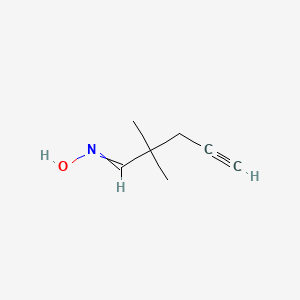
![Acetamide, 2-(hydroxyimino)-N-[3-[(phenylmethyl)amino]propyl]-](/img/structure/B14585374.png)
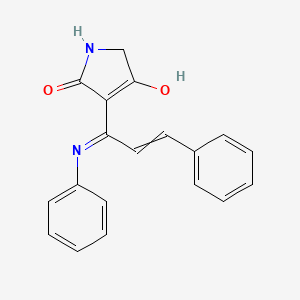
![N-[4-(2-Nitrophenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14585377.png)
